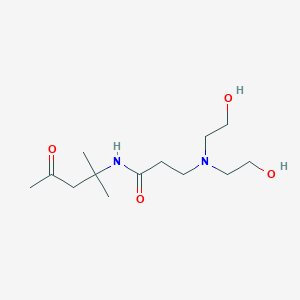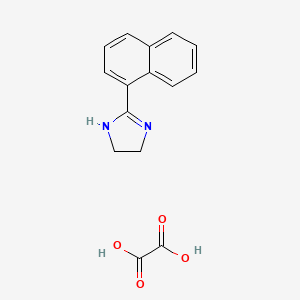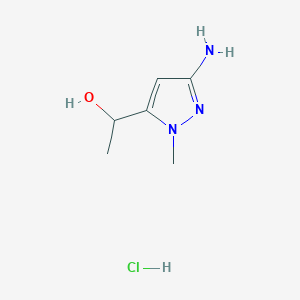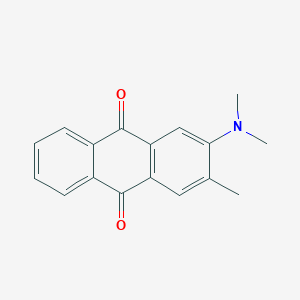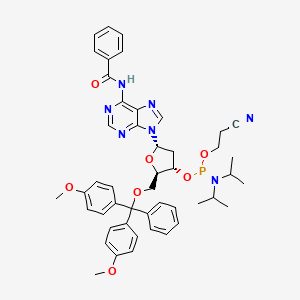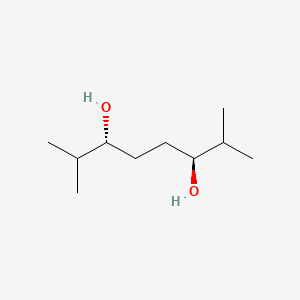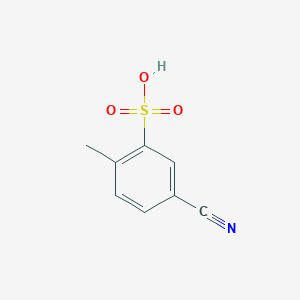
5-Cyano-2-methylbenzenesulfonicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyano-2-methylbenzenesulfonic acid: is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a cyano group (-CN) and a methyl group (-CH₃) attached to a benzene ring, along with a sulfonic acid group (-SO₃H)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-methylbenzenesulfonic acid typically involves the following steps:
Nitration: The starting material, 2-methylbenzenesulfonic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group (-NO₂) at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group (-NH₂) using a reducing agent such as iron powder and hydrochloric acid.
Diazotization: The amino group is converted to a diazonium salt by treatment with sodium nitrite and hydrochloric acid at low temperatures.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide to introduce the cyano group, resulting in the formation of 5-Cyano-2-methylbenzenesulfonic acid.
Industrial Production Methods
Industrial production of 5-Cyano-2-methylbenzenesulfonic acid follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
5-Cyano-2-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the cyano group to an amino group or other functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines (R-NH₂) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amines or other functionalized compounds.
科学的研究の応用
5-Cyano-2-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development and its therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Cyano-2-methylbenzenesulfonic acid involves its interaction with molecular targets and pathways in biological systems. The cyano group can participate in nucleophilic addition reactions, while the sulfonic acid group can form strong hydrogen bonds and ionic interactions with biomolecules. These interactions can affect the structure and function of proteins, enzymes, and other cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
5-Cyano-2-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
2-Methylbenzenesulfonic acid: Lacks the cyano group.
5-Cyano-2-methylphenol: Contains a hydroxyl group instead of a sulfonic acid group.
Uniqueness
5-Cyano-2-methylbenzenesulfonic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both the cyano and sulfonic acid groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H7NO3S |
|---|---|
分子量 |
197.21 g/mol |
IUPAC名 |
5-cyano-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H7NO3S/c1-6-2-3-7(5-9)4-8(6)13(10,11)12/h2-4H,1H3,(H,10,11,12) |
InChIキー |
WFZZALRTGOGNAM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


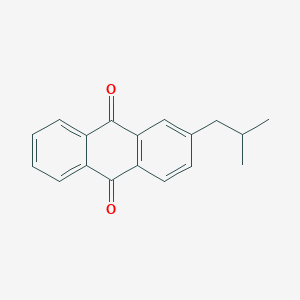
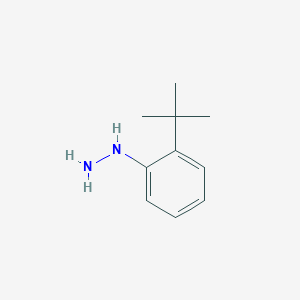
![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)



